(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4R)-2-methylbicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. The resulting product is then subjected to hydrolysis to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alcohols (for esterification) and amines (for amidation) are commonly employed.
Major Products
The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+,9+/m1/s1 |
InChI Key |
JIHFJSOMLKXSSQ-FJXKBIBVSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]2C[C@@H]1C=C2)C(=O)O |
Canonical SMILES |
CC1(CC2CC1C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.